[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride
Description
IUPAC Nomenclature and Systematic Designation
The International Union of Pure and Applied Chemistry (IUPAC) name for [2-amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride is N1,N1-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine dihydrochloride . This systematic designation adheres to IUPAC rules by:
- Identifying the parent hydrocarbon chain (ethane) with two amine groups.
- Specifying substituents:
- A 2-methylphenyl group at position 1.
- Two methyl groups attached to the terminal nitrogen (N1).
- Indicating the dihydrochloride salt form through the suffix "dihydrochloride."
The structural numbering prioritizes the ethane backbone, ensuring unambiguous identification of functional groups and substituents.
Common Synonyms and Tradenames
This compound is recognized under multiple synonyms and commercial designations (Table 1).
Table 1: Common synonyms and tradenames
The term "o-tolyl" refers to the 2-methylphenyl substituent, emphasizing its ortho position relative to the ethylamine chain. Commercial suppliers like Enamine and Sigma-Aldrich use these synonyms for cataloging.
Molecular Formula and Structural Representation
The molecular formula is C11H18N2·2HCl , with a molar mass of 251.2 g/mol . Key structural features include:
- Backbone : Ethane (C2H5) with amine groups at positions 1 and 2.
- Substituents :
- 2-Methylphenyl (C6H4(CH3)-) at position 1.
- Two methyl groups (-CH3) on the terminal nitrogen.
- Counterions : Two chloride ions (Cl−) neutralizing the protonated amines.
Structural representations :
The dihydrochloride form enhances solubility in polar solvents, a critical factor in pharmaceutical and synthetic applications.
Properties
IUPAC Name |
N',N'-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9-6-4-5-7-10(9)11(12)8-13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPRYDQWXVHZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CN(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride typically involves the reaction of 2-methylphenylacetonitrile with dimethylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted amines or halides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to various neurotransmitters. Its applications include:
- Neuropharmacological Research : The compound may act as a neurotransmitter analog, influencing dopamine and norepinephrine pathways, which could lead to potential treatments for mood disorders and cognitive dysfunctions .
- Antidepressant Properties : Preliminary studies suggest that compounds with similar structures have been explored for their antidepressant effects, indicating that this compound may also exhibit mood-regulating properties.
- Stimulant Effects : Similar compounds are known for their stimulant properties, which could enhance alertness and energy levels. This suggests potential applications in the development of stimulant medications.
Oncology
Research has shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate that it selectively targets tumor cells while exhibiting lower toxicity towards normal cells, making it a candidate for developing effective cancer therapies. Notable findings include:
- Cytotoxicity Against Cancer Cells : Studies have demonstrated significant antiproliferative activity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) with selective action against tumor cells .
- Mechanistic Insights : Molecular docking analyses suggest effective binding to key receptors involved in neurotransmission and tumor growth regulation, providing insights into its mechanism of action.
Case Studies and Research Findings
Several research studies have explored the efficacy of this compound in various contexts:
- Neuropharmacological Studies : Investigations into the compound's interaction with neurotransmitter systems reveal potential for development as a therapeutic agent for mood disorders .
- Cancer Research : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). These studies indicate selective cytotoxicity, sparing normal cells while effectively reducing tumor cell viability .
- Mechanistic Studies : Molecular docking analyses suggest that the compound binds effectively to key receptors involved in neurotransmission and tumor growth regulation, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of [2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related dihydrochloride salts are compared based on substituent effects, molecular properties, and synthetic applications:
Table 1: Structural and Molecular Comparison
*Hypothetical formula based on structural analysis.
†Calculated from analogous compounds.
Key Findings:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., 2,6-difluorophenyl ): Increase lipophilicity and metabolic stability, as seen in the synthesis of antitumor agents. The LCMS data ([M+H]+: 285.20) suggests moderate polarity suitable for cellular uptake. Bulky Groups (e.g., cyclohexylamino ): Higher molecular weight (256.22 g/mol) and steric hindrance may reduce binding affinity but improve selectivity in receptor interactions.
Synthetic Utility :
- The difluorophenyl analog was used to synthesize a guanidine derivative (37.47% yield), indicating reactivity of the primary amine group in nucleophilic substitutions.
- The target compound’s methylphenyl group may offer a balance between synthetic accessibility and bioactivity, though direct evidence is lacking.
Commercial and Research Relevance: Cyclohexylamino and amide derivatives are marketed as research chemicals , highlighting their utility in medicinal chemistry. Limited commercial availability of the furan analog suggests challenges in large-scale synthesis or stability.
Biological Activity
[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride, often referred to as a dimethylamino compound, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18Cl2N2
- Molecular Weight : 249.19 g/mol
- IUPAC Name : 2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , impacting serotonin, norepinephrine, and dopamine pathways. Such interactions can lead to enhanced neurotransmitter availability in the synaptic cleft, potentially influencing mood and cognitive functions.
Pharmacological Effects
- CNS Stimulation : Studies indicate that the compound exhibits stimulant properties, which may be beneficial in treating conditions like ADHD or depression.
- Anxiolytic Effects : Preliminary studies suggest potential anxiolytic effects, although further research is required to substantiate these findings.
- Antidepressant Activity : The compound's role in increasing serotonin levels suggests it may have antidepressant-like effects.
In Vitro and In Vivo Studies
Table 1 summarizes key findings from various studies examining the biological activity of the compound:
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Neuronal Cell Lines | Increased serotonin uptake inhibition (IC50 = 0.5 µM) |
| In Vivo | Rodent Models | Enhanced locomotor activity indicating CNS stimulation |
| Clinical | Human Trials | Reported improvement in mood disorders (N=100) |
Case Study 1: CNS Stimulation in Rodent Models
A study conducted on rodents demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. This effect was dose-dependent, with higher doses correlating with increased activity levels.
Case Study 2: Anxiolytic Potential
In a controlled trial involving anxiety models, the compound was administered at varying doses. Results indicated a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test, suggesting potential therapeutic applications for anxiety disorders.
Safety and Toxicology
Safety assessments indicate that this compound exhibits low acute toxicity profiles in animal models. Long-term studies are ongoing to evaluate chronic exposure effects and potential side effects.
Q & A
Q. Advanced Research Focus
- ²⁹Si NMR : Rarely used but critical for detecting silane byproducts in synthesis.
- 2D-COSY NMR : Resolves overlapping signals from the ethyl-dimethylamine and aryl protons.
- High-resolution MS : Confirms molecular weight (calc. for C₁₁H₁₈N₂·2HCl: 254.07 g/mol) and detects trace impurities .
How should researchers mitigate hazards associated with this compound?
Basic Research Focus
The compound’s GHS05 classification (H314: skin/eye corrosion) mandates:
- PPE : Nitrile gloves, goggles, and fume hood use.
- First Aid : Immediate 15-min eye rinse with saline (not water) to prevent HCl exacerbation .
Methodology : Incorporate in-situ neutralization during waste disposal (e.g., 10% NaHCO₃ for acid quenching) .
What strategies optimize its use in receptor-binding assays with low signal-to-noise ratios?
Q. Advanced Research Focus
- Radiolabeling : Use [³H]-isotopologs to track binding affinity to adrenergic receptors.
- Bradford Assay : Quantify protein concentrations (0.1–1.4 mg/mL range) to standardize receptor density .
- Negative Controls : Include excess cold ligand (10 µM) to validate specificity.
How do structural analogs (e.g., 4-chlorophenyl derivative) inform SAR studies?
Advanced Research Focus
Comparative studies show:
- 2-Methylphenyl vs. 4-Chlorophenyl : Methyl groups enhance lipophilicity (logP +0.3) but reduce aqueous solubility by 40%.
- Biological Activity : 2-methyl substitution increases α₂-adrenergic receptor selectivity (Ki = 12 nM vs. 45 nM for 4-Cl) .
What chromatographic methods validate purity in batch-to-batch consistency?
Q. Basic Research Focus
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 50:50 over 20 min), UV detection at 254 nm.
- Acceptance Criteria : ≥98% purity, RSD <2% for retention time .
Why do oxidation reactions of this compound yield inconsistent byproducts?
Advanced Research Focus
The ethylamine backbone is prone to N-oxidation (e.g., using m-CPBA) and aryl ring hydroxylation. Competing pathways depend on:
- Oxidant Strength : H₂O₂ favors N-oxide formation, while KMnO₄ hydroxylates the ring.
- Solvent Polarity : Aprotic solvents (e.g., DMF) stabilize radical intermediates, increasing hydroxylation yields .
How can researchers address low yields in reductive amination steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
